![molecular formula C8H4ClF2NOS B2752262 2-Chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene CAS No. 865149-80-0](/img/structure/B2752262.png)
2-Chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene
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Overview
Description
The compound “2-Chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene” is likely a benzene derivative with chlorine, difluoromethoxy, and isothiocyanate functional groups attached to it . The presence of these functional groups would likely impart unique chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the benzene ring at its core, with the various functional groups (chlorine, difluoromethoxy, and isothiocyanate) attached to it .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the isothiocyanate group could potentially undergo reactions with amines or alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzene ring would likely make the compound relatively stable and aromatic .Scientific Research Applications
Organic Synthesis and Ligand Properties
Organic Synthesis Enhancements : Research has focused on developing new synthetic routes and improving existing methods for the synthesis of partially fluorinated benzenes, which serve as key intermediates in the production of pharmaceuticals and agrochemicals. For example, advancements in the synthesis of high-purity 1-chloro-2,6-difluorobenzene have been developed for use as intermediates in active ingredients (Moore, 2003).
Ligating and Electronic Properties : Studies on 1,4-bis(phosphine)-2,5-difluoro-3,6-dihydroxybenzenes and their oxides have explored syntheses, structures, ligating, and electronic properties. Such compounds demonstrate binucleating properties and electrochemical activity, highlighting their potential in catalysis and electronic material applications (Pignotti et al., 2008).
Catalysis and Transition-Metal Chemistry
- Versatile Solvents for Catalysis : Partially fluorinated benzenes, due to their weak π-electron donating ability, have been recognized as versatile solvents in organometallic chemistry and transition-metal-based catalysis. Their use enables the exploration of weakly coordinating solvents and ligands in metal complexes, offering insights into binding strengths and chemical inertness for catalytic applications (Pike et al., 2017).
Supramolecular Chemistry and Materials Science
- Halogen Bonding and Supramolecular Frameworks : The study of simple dihalo substituted benzenes, including those with chloro and fluoro substituents, has provided insights into the interplay of halogen bonding and hydrogen bonding. These studies are crucial for understanding molecular packing, which has implications for designing new materials and understanding intermolecular interactions (Dikundwar et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NOS/c9-6-3-5(12-4-14)1-2-7(6)13-8(10)11/h1-3,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXFYVUFZDMGES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)Cl)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
865149-80-0 |
Source
|
Record name | 2-chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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